molecular formula C25H15NO7S B1602602 Fluorescein diacetate 6-isothiocyanate CAS No. 890090-49-0

Fluorescein diacetate 6-isothiocyanate

Cat. No.: B1602602
CAS No.: 890090-49-0
M. Wt: 473.5 g/mol
InChI Key: ZMGWMLCTFALXEN-UHFFFAOYSA-N
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Description

Fluorescein diacetate 6-isothiocyanate is a derivative of fluorescein, a synthetic organic compound used extensively in various scientific fields. This compound is characterized by the presence of an isothiocyanate group, which makes it highly reactive and useful for labeling and detection purposes in biological and chemical research .

Biochemical Analysis

Biochemical Properties

Fluorescein diacetate 6-isothiocyanate plays a crucial role in biochemical reactions due to its ability to react with secondary amines. This reaction forms stable thiourea bonds, allowing the compound to label proteins, enzymes, and other biomolecules . The compound is often used as an isomeric haptenic probe, which means it can bind to specific antibodies and be used in immunoassays . Additionally, this compound is hydrolyzed by esterases to release fluorescein, which emits fluorescence upon excitation . This property makes it an excellent tool for studying enzyme activity and cellular viability.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. When introduced into cells, the compound is hydrolyzed by intracellular esterases to produce fluorescein, which accumulates in the cytoplasm and emits fluorescence . This fluorescence can be used to assess cell viability, as live cells can hydrolyze the compound, while dead cells cannot . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by labeling specific proteins and tracking their interactions within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with secondary amines on proteins and other biomolecules. The isothiocyanate group reacts with amine groups to form stable thiourea bonds, allowing the compound to label and track these molecules . This labeling can inhibit or activate enzymes, depending on the specific interactions and the proteins involved . Additionally, the hydrolysis of this compound by esterases releases fluorescein, which can be used to monitor changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under neutral to slightly alkaline conditions but can degrade in acidic environments . Over time, the fluorescence intensity may decrease due to photobleaching, which can affect the accuracy of long-term studies . The compound remains a reliable tool for short-term experiments and real-time imaging of cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label and track biomolecules without causing significant toxicity . At high doses, this compound can induce oxidative stress and apoptosis, leading to adverse effects on cellular function and overall health . It is essential to optimize the dosage to achieve the desired labeling and tracking effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its hydrolysis by esterases to produce fluorescein . This reaction is a key step in the compound’s function as a fluorescent probe, allowing researchers to study enzyme activity and metabolic flux . The compound can also interact with other enzymes and cofactors, influencing metabolite levels and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can enter cells passively due to its small size and hydrophobic nature . Once inside the cell, it is hydrolyzed by esterases to produce fluorescein, which can be distributed throughout the cytoplasm and other cellular compartments . The compound’s distribution can be influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily accumulating in the cytoplasm after hydrolysis by esterases . The compound can also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the presence of targeting signals and post-translational modifications . This subcellular localization is crucial for its function as a fluorescent probe, allowing researchers to study the dynamics and interactions of specific organelles and biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein diacetate 6-isothiocyanate is synthesized through a reaction involving fluorescein and an isothiocyanate reagent. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Fluorescein diacetate 6-isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluorescein diacetate 6-isothiocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorescein diacetate 6-isothiocyanate is unique due to its dual functionality: the diacetate groups provide additional sites for hydrolysis, while the isothiocyanate group allows for stable labeling of biomolecules. This combination makes it highly versatile for various research applications .

Properties

IUPAC Name

(6'-acetyloxy-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-19-22(10-16)32-23-11-17(31-14(2)28)5-8-20(23)25(19)21-9-15(26-12-34)3-6-18(21)24(29)33-25/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGWMLCTFALXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N=C=S)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583614
Record name 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890090-49-0
Record name 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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